Stannane, diisothiocyanatodiphenyl-

Description

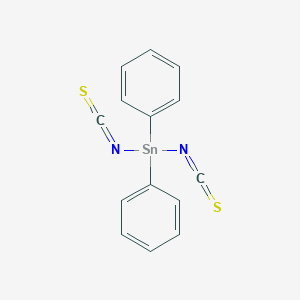

Diisothiocyanatodiphenylstannane (IUPAC name: diphenyl(diisothiocyanato)stannane) is an organotin compound with the molecular formula C₁₂H₁₀N₂S₂Sn. Structurally, it consists of a central tin atom bonded to two phenyl groups and two isothiocyanate (-N=C=S) groups. Organotin compounds are widely studied for applications in catalysis, polymer stabilization, and biocides, though their toxicity often limits use .

Properties

CAS No. |

21001-81-0 |

|---|---|

Molecular Formula |

C14H10N2S2Sn |

Molecular Weight |

389.1 g/mol |

IUPAC Name |

diisothiocyanato(diphenyl)stannane |

InChI |

InChI=1S/2C6H5.2CNS.Sn/c2*1-2-4-6-5-3-1;2*2-1-3;/h2*1-5H;;;/q;;2*-1;+2 |

InChI Key |

VBBLHFYJSABZTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(N=C=S)N=C=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stannane, diisothiocyanatodiphenyl- typically involves the reaction of diphenyltin dichloride with potassium thiocyanate in an organic solvent such as acetonitrile. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired stannane compound along with potassium chloride as a byproduct .

Industrial Production Methods

On an industrial scale, the production of stannane, diisothiocyanatodiphenyl- can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

Stannane, diisothiocyanatodiphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides, which are useful in catalysis and material science.

Reduction: It can be reduced to form lower oxidation state tin compounds, which have applications in organic synthesis.

Substitution: The isothiocyanate groups can be substituted with other functional groups, allowing for the synthesis of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of stannane, diisothiocyanatodiphenyl- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. These reactions typically occur under mild to moderate conditions, often in the presence of a catalyst to enhance the reaction rate and selectivity .

Major Products Formed

Scientific Research Applications

Stannane, diisothiocyanatodiphenyl- has found applications in several scientific research areas, including:

Mechanism of Action

The mechanism by which stannane, diisothiocyanatodiphenyl- exerts its effects involves the interaction of the tin center with various molecular targets. The isothiocyanate groups can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. Additionally, the phenyl groups can interact with hydrophobic regions of proteins, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Dibutyltin Diisothiocyanate

Structure : Dibutyltin diisothiocyanate (C₁₀H₁₈N₂S₂Sn) features butyl groups instead of phenyl substituents.

Key Differences :

- Reactivity : The electron-deficient tin center in the diphenyl derivative may exhibit slower reaction kinetics compared to the dibutyl analog in catalytic applications.

- Toxicity: Organotin toxicity correlates with alkyl/aryl substituents. Dibutyltin compounds are less toxic than triphenyltin analogs but still regulated (OSHA PEL: 0.1 mg(Sn)/m³) .

Diphenylbis(phenylthio)stannane

Structure : Diphenylbis(phenylthio)stannane (C₂₄H₂₀S₂Sn) replaces isothiocyanate groups with phenylthio (-SPh) ligands.

Key Differences :

- Functional Groups : Isothiocyanate groups are more reactive toward nucleophiles (e.g., amines) than thioethers, enabling applications in polymer crosslinking or bioconjugation .

- Molecular Weight : The diphenylthio derivative has a higher molecular weight (491.3 g/mol vs. ~365.0 g/mol for diisothiocyanatodiphenylstannane), affecting volatility and diffusion rates .

Triisopropyltin Chloride

Structure : Triisopropyltin chloride (C₉H₂₁ClSn) has three isopropyl groups and one chloride ligand.

Key Differences :

- Toxicity : Triisopropyltin chloride exhibits high acute toxicity (rat oral LD₅₀: 12 mg/kg), whereas diisothiocyanatodiphenylstannane’s toxicity is likely lower due to fewer alkyl substituents .

- Reactivity : Chloride ligands are more labile than isothiocyanate, making triisopropyltin chloride a stronger Lewis acid catalyst .

Dioctyl(thioethanolato)stannane

Structure: Dioctyl(thioethanolato)stannane (C₁₈H₃₈OSSn) combines octyl groups with a thioethanolato ligand. Key Differences:

- Toxicity : This compound has moderate toxicity (rat oral LD₅₀: 85 mg/kg), suggesting that longer alkyl chains reduce acute hazards compared to aromatic substituents .

- Applications: Thioethanolato ligands enable chelation, which is absent in diisothiocyanatodiphenylstannane, limiting the latter’s use in coordination chemistry .

Data Tables

Table 1: Structural and Physical Properties

Table 2: Toxicity and Regulatory Data

*Inferred from organotin class data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.